molecular formula C9H18O3Si B6317112 Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate CAS No. 33606-83-6

Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate

Cat. No. B6317112
M. Wt: 202.32 g/mol
InChI Key: TYQSGJQIXZTWHI-FPLPWBNLSA-N
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Patent
US07064209B2

Procedure details

182.21 g (1.4 mol) of ethyl acetoacetate and 169.98 g (1.4 mol) of triethylamine were dissolved in a mixed solvent of 182 mL of tetrahydrofuran and 1.64 L of hexane under nitrogen atmosphere. To this solution, 167.3 g (1.54 mol) of trimethylsilyl chloride was added dropwise at a temperature of 21 to 45° C., and then the solution was stirred at 25° C. for 3 hours. The reaction mixture was cooled to 10° C., the reaction was ceased by adding 547 mL of water thereto and an organic layer was separated. The organic layer was washed two times with 273 mL of water, dried over 54.7 g of anhydrous magnesium sulfate, and then filtered. The solvent was evaporated to obtain 301.3 g (crude yield 106.4%) of 3-(trimethylsilyloxy) but-2-enoic acid ethyl ester.
Quantity
182.21 g
Type
reactant
Reaction Step One
Quantity
169.98 g
Type
reactant
Reaction Step One
Quantity
182 mL
Type
solvent
Reaction Step One
Quantity
1.64 L
Type
solvent
Reaction Step One
Quantity
167.3 g
Type
reactant
Reaction Step Two
Name
Quantity
547 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].C(N(CC)CC)C.[CH3:17][Si:18](Cl)([CH3:20])[CH3:19].O>O1CCCC1.CCCCCC>[CH2:8]([O:7][C:1](=[O:6])[CH:2]=[C:3]([O:4][Si:18]([CH3:20])([CH3:19])[CH3:17])[CH3:5])[CH3:9]

Inputs

Step One
Name
Quantity
182.21 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
169.98 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
182 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
1.64 L
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
167.3 g
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Three
Name
Quantity
547 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at 25° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 10° C.
CUSTOM
Type
CUSTOM
Details
an organic layer was separated
WASH
Type
WASH
Details
The organic layer was washed two times with 273 mL of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over 54.7 g of anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OC(C=C(C)O[Si](C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 301.3 g
YIELD: CALCULATEDPERCENTYIELD 106.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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